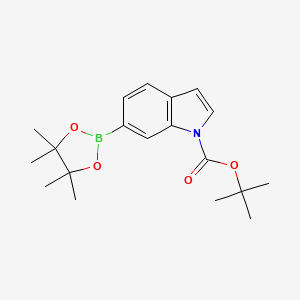

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Description

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a boronic ester-functionalized indole derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, radiotracers, and bioactive molecules. Its structure comprises an indole core with a tert-butoxycarbonyl (Boc) group at the 1-position and a pinacol boronate ester at the 6-position. This compound’s reactivity and applications are influenced by the electronic and steric effects of its substituents, as well as the position of the boronate group on the aromatic ring .

Properties

IUPAC Name |

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BNO4/c1-17(2,3)23-16(22)21-11-10-13-8-9-14(12-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJRYUOYMYDGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN3C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves a multi-step process. One common method is the Miyaura borylation reaction , where an indole derivative is reacted with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and a suitable solvent like toluene or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: can undergo various types of chemical reactions, including:

Oxidation: : The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: : The boronic ester group can be reduced to form boronic acids.

Substitution: : The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Palladium catalysts (e.g., Pd(PPh3)4) and bases like sodium carbonate (Na2CO3) are typically employed.

Major Products Formed

Oxidation: : Indole-3-carboxylic acid derivatives.

Reduction: : Boronic acids.

Substitution: : Biaryl compounds.

Scientific Research Applications

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: is widely used in scientific research due to its versatility as an intermediate. Its applications include:

Chemistry: : It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: : The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: : It is employed in the development of new drugs, particularly in the field of cancer therapy.

Industry: : It is utilized in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate exerts its effects involves its ability to act as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, but often include interactions with enzymes and receptors.

Comparison with Similar Compounds

Positional Isomers of Boronate-Substituted Indoles

The boronate group’s position on the indole ring significantly impacts coupling efficiency and synthetic utility. Key positional isomers include:

Key Insight : The 6-boronate isomer (target compound) balances reactivity and steric accessibility, making it preferable for coupling with bulky aryl halides .

Substituent Effects on Reactivity and Stability

Additional substituents on the indole core modulate electronic and steric properties:

Key Insight : Electron-withdrawing groups (e.g., Cl) require optimized coupling conditions, while bulky groups (e.g., Me) enhance regioselectivity .

Core Structure Variations

Replacing the indole core with other heterocycles alters applications:

Key Insight : Indazole derivatives are favored in medicinal chemistry for their enhanced stability, while isoindoline-based compounds enable diverse bond formations .

Biological Activity

The compound tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS No. 893566-72-8) is a boron-containing derivative of indole that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.

Molecular Formula and Weight

- Molecular Formula : CHBNO

- Molecular Weight : 359.27 g/mol

Structural Features

The compound features a tert-butyl group and a dioxaborolane moiety, which are known to enhance the solubility and bioavailability of indole derivatives. The presence of the boron atom is significant for its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to modulate various biochemical pathways through its interactions with proteins and enzymes.

- Protein Kinase Inhibition : The compound has shown potential as an inhibitor of certain protein kinases, which play critical roles in cell signaling and regulation. For instance, studies have indicated that similar indole derivatives can inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .

- Anticancer Activity : Research has suggested that boron-containing compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of tumor growth through the modulation of signaling pathways associated with cell proliferation and survival .

- Neuroprotective Effects : Some studies have indicated that indole derivatives can provide neuroprotection by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound against various cancer cell lines. Results showed a dose-dependent inhibition of cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines .

- In Vivo Studies : Animal models treated with this compound demonstrated significant tumor reduction compared to control groups. The study highlighted its potential as a therapeutic agent in oncological applications.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Protein Kinase Inhibition | Inhibits CDK activity | |

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Neuroprotective Effects | Reduces oxidative stress |

| Property | Value |

|---|---|

| Molecular Weight | 359.27 g/mol |

| Molecular Formula | CHBNO |

| CAS Number | 893566-72-8 |

Q & A

Q. What are the established synthetic routes for tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester functionality. A validated procedure involves:

- Reacting tert-butyl 3-bromo-1H-indole-1-carboxylate with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in the presence of Pd(PPh₃)₄ (1–5 mol%) under argon.

- Solvent system: dioxane/aqueous K₂CO₃ (3:1 v/v) at 100°C for 4 hours .

- Post-reaction, the mixture is cooled, extracted with ethyl acetate, and purified via column chromatography.

- Key considerations : Use of anhydrous solvents and inert atmosphere to prevent boronate hydrolysis.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regioselectivity of the boronate substitution and tert-butyl carbamate protection. For example, the tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and ~28 ppm (¹³C) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₁₉H₂₅BNO₄: 361.22 g/mol) .

- X-ray crystallography (if crystalline): Resolve stereoelectronic effects of the indole-boronate system, as demonstrated for analogous indole derivatives .

Q. What are the solubility and stability profiles of this compound?

- Methodological Answer :

- Solubility : Moderately soluble in THF, DCM, and dioxane ; poorly soluble in water. Pre-dissolve in anhydrous dioxane for cross-coupling reactions .

- Stability : Store under argon at –20°C to prevent boronate ester degradation. Limited data on hydrolytic stability suggest avoiding prolonged exposure to moisture or acidic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., protodeboronation)?

- Methodological Answer :

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to improve coupling efficiency and reduce homocoupling byproducts .

- Base optimization : Replace K₂CO₃ with Cs₂CO₃ for enhanced solubility in dioxane, reducing reaction time .

- Temperature control : Gradual heating (ramp to 100°C over 30 min) minimizes premature boronate decomposition.

Q. How do structural analogs of this compound inform its reactivity in medicinal chemistry?

- Methodological Answer :

- Compare with tert-butyl 6-chloro-3-boronate indole derivatives* (CAS 1218790-24-9), where chloro-substituents enhance electrophilic aromatic substitution (e.g., SNAr reactions) .

- Biological relevance : Analogous indole-boronates exhibit kinase inhibition; use molecular docking (AutoDock Vina) to predict binding to ATP-binding pockets .

Q. How can contradictions in reported catalytic efficiencies be resolved?

- Methodological Answer :

- Systematic benchmarking : Compare Pd(PPh₃)₄ (used in ) with PdCl₂(dppf) in identical solvent/base systems.

- Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., boronic acid vs. boronate ester pathways) .

- Computational modeling : Use DFT (Gaussian 16) to calculate activation barriers for transmetalation steps with different catalysts .

Q. What strategies enhance the compound’s stability in biological assays?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetoxymethyl esters) to protect the boronate during cellular uptake .

- Lipid nanoparticle encapsulation : Improves bioavailability and reduces off-target reactivity in in vivo studies .

Data Contradiction Analysis

Q. Why do yields vary between Suzuki-Miyaura reactions using similar substrates?

- Methodological Answer :

- Substrate electronic effects : Electron-withdrawing groups (e.g., Cl at position 6) slow transmetalation vs. electron-donating groups (e.g., OMe) .

- Steric hindrance : Bulky substituents near the boronate (e.g., tert-butyl) reduce coupling efficiency by ~15% compared to methyl .

Safety and Handling

Q. What precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Spill management : Absorb with vermiculite and dispose as hazardous waste .

Future Research Directions

Q. What unexplored applications exist for this compound in materials science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.